5-Oxohexanamide
CAS No.: 66156-71-6
Cat. No.: VC16098370
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66156-71-6 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | 5-oxohexanamide |
| Standard InChI | InChI=1S/C6H11NO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3,(H2,7,9) |
| Standard InChI Key | GHYDKOSNFZOHJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCCC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Nomenclature
5-Oxohexanamide (IUPAC name: 5-oxohexanamide) is a linear aliphatic molecule with the formula C₆H₁₁NO₂. Its structure comprises a hexanamide backbone featuring a ketone group at the fifth carbon (C5) and an amide group at the first carbon (C1). The systematic name derives from the placement of the oxo group and the amide functionality. While direct experimental data for 5-oxohexanamide is sparse, analogous compounds like 5,5-dimethyl-4-oxohexanamide (C₈H₁₅NO₂) provide structural benchmarks . The absence of methyl substituents in 5-oxohexanamide simplifies its backbone, likely enhancing reactivity at the ketone and amide sites.
Spectroscopic and Computational Data
The molecular weight of 5-oxohexanamide is calculated as 145.16 g/mol, based on its formula. Comparative analysis with 5-oxohexanoate (C₆H₉O₃⁻, 129.13 g/mol) highlights the mass contribution of the amide group. Spectroscopic characterization would likely reveal distinct signals in NMR: a carbonyl peak near 170–175 ppm (C=O of amide) in ¹³C NMR and a downfield shift for the ketone carbonyl (~205–220 ppm). IR spectroscopy would show stretches for amide N–H (~3300 cm⁻¹) and carbonyl groups (~1650 cm⁻¹ for amide, ~1700 cm⁻¹ for ketone).
Synthetic Pathways and Reaction Mechanisms
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